molecular formula C11H5F5N4 B581244 5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole CAS No. 1072944-84-3

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole

Cat. No.: B581244
CAS No.: 1072944-84-3
M. Wt: 288.181
InChI Key: MIFKBUUCDOZSAT-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and a perfluorophenyl group at position 1. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile with ammonia or an amine source can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The specific conditions, including temperature, pressure, and choice of solvents, are tailored to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and catalysts such as p-toluenesulfonic acid (p-TSA). Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvent choices to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, fused heterocyclic compounds, and imines. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

5-Amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The perfluorophenyl group enhances its binding affinity and specificity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-1-phenylpyrazole: Similar structure but lacks the cyano and perfluorophenyl groups.

    4-Amino-3-cyano-5-methylpyrazole: Similar structure but lacks the perfluorophenyl group.

    5-Amino-1-(perfluorophenyl)pyrazole: Similar structure but lacks the cyano and methyl groups

Uniqueness

The presence of the perfluorophenyl group in 5-amino-4-cyano-3-methyl-1-(perfluorophenyl)pyrazole imparts unique properties such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it particularly valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

5-amino-3-methyl-1-(2,3,4,5,6-pentafluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F5N4/c1-3-4(2-17)11(18)20(19-3)10-8(15)6(13)5(12)7(14)9(10)16/h18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFKBUUCDOZSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674591
Record name 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-84-3
Record name 5-Amino-3-methyl-1-(pentafluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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